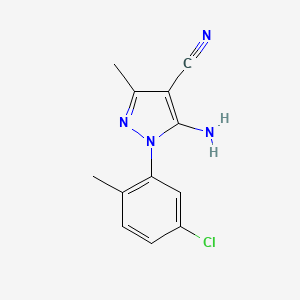

5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(5-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4/c1-7-3-4-9(13)5-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVYOQKLVJFRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=C(C(=N2)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common route involves the reaction of 5-chloro-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Azide or thiol derivatives.

Scientific Research Applications

5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Comparison :

- The target compound’s synthesis may require optimized conditions to accommodate the sterically demanding 5-chloro-2-methylphenyl group.

Structural and Spectral Analysis

Biological Activity

5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential bioactive properties, particularly in the fields of anticancer and anti-inflammatory research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparative analysis with similar compounds.

- IUPAC Name : 5-amino-1-(5-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile

- Molecular Formula : C₁₂H₁₁ClN₄

- Molecular Weight : 246.7 g/mol

- CAS Number : 2197063-33-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it acts as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell division .

- Receptor Modulation : It may also modulate receptor activities, potentially affecting pathways related to cell proliferation and apoptosis .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In Vitro Studies : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .

- Mechanistic Insights : Docking simulations suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics necessary for mitosis .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored:

- Inhibition of Cytokine Release : In vitro assays demonstrated that it could significantly reduce TNF-alpha release from LPS-stimulated cells, indicating strong anti-inflammatory properties with an IC50 value of 0.283 mM .

Comparative Analysis with Similar Compounds

| Compound | Anticancer IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.08–12.07 | Tubulin polymerization inhibition |

| Similar Pyrazole Derivative A | 73–84 | Unknown |

| Similar Pyrazole Derivative B | >2000 (toxicology) | COX inhibition |

This table highlights the varying potency and mechanisms among pyrazole derivatives, illustrating the unique position of this compound as a promising candidate for further development.

Case Studies

A review published in MDPI highlighted several derivatives of aminopyrazoles, noting that modifications at specific positions can enhance or reduce biological activity. For example, substituents at N1 were found to influence antiproliferative activity significantly, suggesting that structural optimization could lead to more effective therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile?

Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via Vilsmeier–Haack reactions for functionalization. Key steps include:

- Reagent selection: Use of lithium hydroxide as a base for nucleophilic substitution (e.g., in pyrazole ring closure) .

- Solvent optimization: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency at elevated temperatures (~343 K) .

- Purification: Recrystallization from ethanol/acetone mixtures (1:1) improves yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy: and NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, nitrile peaks at ~110 ppm) .

- IR spectroscopy: Stretching vibrations for nitrile (~2200 cm) and amino groups (~3400 cm) validate functional groups .

- Mass spectrometry (HRMS): Determines molecular weight (e.g., [M+H] at m/z 273.07) .

Q. How is the purity of this compound assessed in laboratory settings?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%) .

- Melting point analysis: Sharp melting ranges (e.g., 178–180°C) indicate high crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Answer:

- Comparative SAR studies: Evaluate substituent effects (e.g., chloro vs. fluoro groups on phenyl rings) using in vitro assays (e.g., enzyme inhibition) .

- Computational docking: Compare binding modes to targets (e.g., carbonic anhydrase isoforms) to identify steric/electronic influences .

- Meta-analysis: Aggregate data from peer-reviewed studies to isolate confounding variables (e.g., solvent effects in assays) .

Q. How can reaction conditions be optimized for scaled-up synthesis without compromising yield?

Answer:

- DoE (Design of Experiments): Use factorial designs to optimize temperature (70–90°C), catalyst loading (5–10 mol%), and solvent ratios .

- Flow chemistry: Continuous reactors improve heat/mass transfer, reducing side products (e.g., dimerization) .

- In-line analytics: FTIR or Raman spectroscopy monitors reaction progress in real time .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

Q. How do crystallographic studies inform conformational stability?

Answer:

Q. What mechanistic insights explain its selectivity for biological targets?

Answer:

- Enzyme inhibition assays: Measure IC values against isoforms (e.g., CAH1 vs. CAH2) to identify selective binding pockets .

- Free energy perturbation (FEP): Calculate binding energy differences for mutant vs. wild-type receptors .

Methodological Challenges

Q. How are synthetic by-products identified and mitigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.